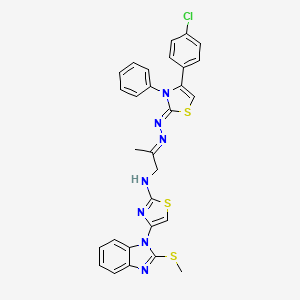

Cox-2-IN-27

Description

Properties

Molecular Formula |

C29H24ClN7S3 |

|---|---|

Molecular Weight |

602.2 g/mol |

IUPAC Name |

N-[(2E)-2-[(Z)-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C29H24ClN7S3/c1-19(16-31-27-33-26(18-39-27)37-24-11-7-6-10-23(24)32-28(37)38-2)34-35-29-36(22-8-4-3-5-9-22)25(17-40-29)20-12-14-21(30)15-13-20/h3-15,17-18H,16H2,1-2H3,(H,31,33)/b34-19+,35-29- |

InChI Key |

VVGDOFKPSNGUQP-QBSJXOACSA-N |

Isomeric SMILES |

C/C(=N\N=C/1\N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |

Canonical SMILES |

CC(=NN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cox-2-IN-27: Chemical Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-27. The document details its chemical structure, physicochemical properties, and pharmacological profile. Furthermore, it furnishes detailed experimental protocols for its synthesis and biological evaluation, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Core Chemical and Pharmacological Properties

This compound is a novel benzimidazole-thiazole hybrid compound identified as a potent dual inhibitor of COX-2 and 15-lipoxygenase (15-LOX). Its high selectivity for COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile, a critical attribute for anti-inflammatory drug candidates.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The compound is identified in its primary publication as compound 15b .[1][2]

| Property | Value | Citation |

| Compound ID | This compound (15b) | [1][2] |

| CAS Number | 2413565-17-8 | [1] |

| Molecular Formula | C₂₉H₂₄ClN₇S₃ | [1] |

| Molecular Weight | 602.20 g/mol | [1] |

| SMILES | CSC1=NC2=CC=CC=C2N1C3=CSC(NC/C(C)=N/N=C4SC=C(C5=CC=C(Cl)C=C5)N\4C6=CC=CC=C6)=N3 | [1] |

In Vitro Pharmacological Profile

This compound demonstrates potent and selective inhibition of the COX-2 enzyme, along with significant activity against 15-LOX. This dual-inhibition mechanism may offer broader anti-inflammatory effects.

| Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI)¹ | Citation |

| COX-1 | 13.22 | - | [1][2] |

| COX-2 | 0.045 | 293.78 | [1][2] |

| 15-LOX | 1.67 | - | [1][2] |

¹ Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard preclinical assay for acute inflammation.

| Animal Model | Dose (µM/kg) | % Edema Inhibition (3h) | % Edema Inhibition (4h) | Comparison | Citation |

| Carrageenan-Induced Rat Paw Edema | 28 | 109.08% | 93.20% | Indomethacin | [1] |

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway in Inflammation

The primary mechanism of action for this compound is the inhibition of the COX-2 enzyme, which plays a central role in the inflammatory cascade. Upon inflammatory stimuli, cellular phospholipases release arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins (PGE₂, PGI₂, etc.) that mediate pain, fever, and swelling.

Drug Discovery and Evaluation Workflow

The development and validation of a novel COX-2 inhibitor like this compound follows a structured workflow, from initial chemical synthesis through to preclinical in vivo evaluation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound and similar compounds. These protocols are based on the primary literature and established assay principles.

Synthesis of this compound (Compound 15b)

The synthesis of the benzimidazole-thiazole scaffold of this compound involves a multi-step process. The following is a representative procedure based on the synthesis of similar hybrid molecules.[2]

Step 1: Synthesis of Intermediate 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide (Compound 4)

-

A mixture of 2-mercaptobenzimidazole (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dry acetone (50 mL) is refluxed for 8-10 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with water, dried, and recrystallized from ethanol to yield ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate.

-

The synthesized ester (0.01 mol) is then dissolved in ethanol (30 mL), and hydrazine hydrate (99%, 0.05 mol) is added.

-

The mixture is refluxed for 6 hours.

-

The solid that separates upon cooling is filtered, washed with cold ethanol, and recrystallized to yield the pure acetohydrazide intermediate.

Step 2: Synthesis of N-(propan-2-ylidene)acetohydrazide Intermediate (Compound 12)

-

To a solution of the acetohydrazide intermediate (Compound 4, 0.01 mol) in absolute ethanol (20 mL), add acetone (0.015 mol) and 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 5 hours.

-

Concentrate the solution and allow it to cool. The precipitated solid is filtered, dried, and recrystallized from ethanol.

Step 3: Synthesis of the Thiazoline-Benzimidazole Hybrid (Compound 15b / this compound)

-

A mixture of the propan-2-ylidene intermediate (Compound 12, 0.001 mol) and 4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-one (0.001 mol) is prepared.

-

This mixture is subjected to reaction conditions specified in the primary literature, likely involving a suitable solvent and catalyst, and heated under reflux to facilitate the condensation and ring formation.[2]

-

The final product is isolated via filtration upon cooling, washed with an appropriate solvent (e.g., ethanol), and purified by recrystallization to yield this compound.

Note: The exact reaction conditions for Step 3 should be referenced from the primary publication for precise replication.[2]

In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening Assay

This protocol is based on the widely used Cayman Chemical Assay Kit (Item No. 760111) and measures the peroxidase activity of COX enzymes.[3]

1. Reagent Preparation:

-

Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare by diluting the 10X concentrate with HPLC-grade water.

-

Hemin: Dilute the stock solution with the prepared Assay Buffer.

-

Enzyme Solutions (COX-1 and COX-2): Dilute the ovine COX-1 and recombinant ovine COX-2 enzymes with Assay Buffer and keep on ice.

-

Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Arachidonic Acid (Substrate): Prepare the substrate solution according to the kit manufacturer's instructions.

-

Colorimetric Substrate (TMPD): Prepare the solution as directed.

2. Assay Procedure (96-well plate format):

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Hemin.

-

100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound dilution.

-

Add 10 µL of the solvent vehicle to the "Initial Activity" and "Background" wells.

-

Shake the plate gently and incubate for 5 minutes at 25°C.

-

Add 20 µL of the Colorimetric Substrate solution to all wells.

-

Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

-

Shake the plate and incubate for exactly 2 minutes at 25°C.

-

Read the absorbance at 590 nm using a microplate reader.

3. Data Analysis:

-

Correct for background absorbance.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the 100% initial activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro 15-Lipoxygenase (15-LOX) Inhibitor Screening Assay

This protocol outlines a general procedure for assessing 15-LOX inhibition by monitoring the formation of the hydroperoxy product from a fatty acid substrate.[4]

1. Reagents:

-

Buffer: 0.2 M Borate buffer (pH 9.0).

-

Enzyme Solution: 15-Lipoxidase (e.g., from soybean) dissolved in borate buffer to a working concentration (e.g., 400 U/mL). Keep on ice.

-

Substrate Solution: Linoleic acid (e.g., 250 µM) prepared in borate buffer.

-

Test Compound (this compound): Dissolved in DMSO.

2. Assay Procedure (Spectrophotometer/Cuvette-based):

-

Blank: Pipette 12.5 µL DMSO and 487.5 µL borate buffer into a quartz cuvette.

-

Control (No Inhibitor): In a separate tube, mix 12.5 µL DMSO with 487.5 µL of the enzyme solution.

-

Inhibitor Sample: In a separate tube, mix 12.5 µL of the inhibitor solution with 487.5 µL of the enzyme solution. Incubate for 5 minutes at room temperature.

-

Transfer 500 µL of the control or inhibitor mixture into respective cuvettes.

-

Place the cuvettes in the spectrophotometer.

-

Initiate the reaction by rapidly adding 500 µL of the substrate solution to each cuvette.

-

Immediately begin monitoring the increase in absorbance at 234 nm for 5 minutes.

3. Data Analysis:

-

Determine the rate of reaction (change in absorbance per minute) for the control and inhibitor samples from the linear portion of the curve.

-

Calculate the percentage of inhibition caused by this compound.

-

Determine the IC₅₀ value as described for the COX assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a test compound.[5]

1. Animals:

-

Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.

2. Materials:

-

Carrageenan: 1% (w/v) suspension in sterile saline.

-

Test Compound (this compound): Suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference Drug: Indomethacin (e.g., 10 mg/kg) or Celecoxib.

-

Vehicle Control.

-

Plethysmometer: For measuring paw volume.

3. Experimental Procedure:

-

Divide the rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s).

-

Measure the initial volume of the right hind paw of each rat using the plethysmometer.

-

Administer the test compound, reference drug, or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume again at specified time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

4. Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.

-

Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed anti-inflammatory effects.

References

An In-Depth Technical Guide to the Discovery and Synthesis of the Selective COX-2 Inhibitor: 1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent and selective cyclooxygenase-2 (COX-2) inhibitor, 1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole, a compound identified as a promising anti-inflammatory agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] Two isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[1] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

In 2012, a study by Kaur et al. described a series of N-1 and C-3 disubstituted indole Schiff bases as selective COX-2 inhibitors. Among these, 1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole (referred to as compound 20 in the study and hereafter as Cox-2-IN-27 for the purpose of this guide) was identified as the most potent and selective compound.[2]

Quantitative Data Summary

The inhibitory activity of this compound against ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay (EIA). The results are summarized in the table below, alongside the reference drug, indomethacin.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

| This compound | >100 | 0.32 | >312 |

| Indomethacin | 0.13 | 6.9 | 0.02 |

Table 1: In vitro COX-1 and COX-2 inhibitory activity of this compound and Indomethacin.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. Molecular modeling studies have indicated that the trifluoromethylphenyl group of this compound is positioned in the secondary pocket of the COX-2 active site, a key feature for its selectivity. The imine nitrogen forms a hydrogen bond with the H90 residue, and the N-1 benzoyl group occupies a hydrophobic pocket near W387, further stabilizing the interaction.[2]

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the N-benzoylation of indole-3-carboxaldehyde followed by a Schiff base condensation.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Benzoyl-1H-indole-3-carboxaldehyde

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzoyl-1H-indole-3-carboxaldehyde.

Step 2: Synthesis of 1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole (this compound)

-

Dissolve 1-benzoyl-1H-indole-3-carboxaldehyde (1.0 eq) in absolute ethanol.

-

To this solution, add 4-(trifluoromethyl)aniline (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 3-5 hours, monitoring for the formation of the Schiff base by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product, this compound.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes.

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

-

Arachidonic Acid (substrate)

-

Test compound (this compound) and reference inhibitor (Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare dilutions of the test compound and reference inhibitor.

-

In a 96-well plate, add in the following order to the appropriate wells:

-

150 µL of Assay Buffer

-

10 µL of Hemin

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of the test compound/inhibitor solution or solvent for control wells.

-

-

Incubate the plate at 25 °C for 5 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Immediately following the addition of arachidonic acid, add 10 µL of TMPD solution.

-

Shake the plate for a few seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction for each well.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.[4]

Animals:

-

Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test compound (this compound) and reference drug (Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Divide the rats into groups (e.g., control, reference, and test compound groups).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, reference drug (e.g., Indomethacin, 10 mg/kg), or test compound orally or intraperitoneally.

-

After a set time (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The edema volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Drug Discovery and Development Workflow

The discovery of this compound follows a typical drug discovery workflow.

Caption: General workflow for COX-2 inhibitor drug discovery.

Conclusion

This compound, an N-1 and C-3 disubstituted indole derivative, has demonstrated significant potential as a selective COX-2 inhibitor with potent in vitro activity. The detailed synthetic route and biological evaluation protocols provided in this guide offer a framework for the further investigation and development of this and similar compounds as next-generation anti-inflammatory agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential experimental procedures and conceptual frameworks for the biological activity screening of novel cyclooxygenase-2 (COX-2) inhibitors. The development of selective COX-2 inhibitors remains a significant goal in medicinal chemistry, aiming to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.[1][2][3][4]

The Role of COX Enzymes in Biological Pathways

Cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandins (PGs).[1][5][6] COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that maintain homeostasis, such as protecting the gastrointestinal tract.[1][7][8] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated by pro-inflammatory stimuli like cytokines and growth factors.[9][10][11] This induction leads to a surge in prostaglandin production at sites of inflammation, contributing to pain, swelling, and fever.[9][12] The primary therapeutic goal of selective COX-2 inhibitors is to block this inflammatory cascade without affecting the protective functions of COX-1.

Arachidonic Acid Cascade and Prostaglandin Synthesis

The conversion of arachidonic acid to prostaglandins is a multi-step enzymatic process. Upon cellular stimulation, phospholipases release arachidonic acid from the cell membrane. COX enzymes then catalyze its conversion into the unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various tissue-specific synthases into different prostanoids, including Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][12]

Caption: The Arachidonic Acid Cascade.

Inflammatory Signaling and COX-2 Induction

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), are key triggers for COX-2 expression.[10] These cytokines bind to their respective cell surface receptors, initiating intracellular signaling cascades involving pathways like NF-κB and MAPK.[10][11] These pathways converge on the nucleus, where transcription factors activate the PTGS2 gene, leading to the synthesis of COX-2 mRNA and subsequent protein expression. This process ensures that COX-2 is produced "on-demand" at sites of inflammation.

Caption: Inflammatory Signaling Pathway for COX-2 Induction.

Experimental Protocols for Activity Screening

A hierarchical screening approach is typically employed, starting with in vitro enzymatic assays to determine direct inhibitory potency and selectivity, followed by cell-based assays to assess activity in a more physiological context.

In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

The initial step is to determine the 50% inhibitory concentration (IC50) of a novel compound against purified COX-1 and COX-2 enzymes. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the Selectivity Index (SI), a critical parameter for evaluating COX-2 preference.[13]

This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the initial product generated by COX enzymes.[14][15]

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (Substrate)

-

Heme

-

Test compounds and reference inhibitors (e.g., Celecoxib, SC-560)

-

96-well opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Reconstitute and dilute enzymes, probe, cofactor, and substrate according to the manufacturer's instructions. Keep enzymes on ice.

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.

-

Assay Plate Setup:

-

Enzyme Control (100% Activity): Add Assay Buffer.

-

Inhibitor Control: Add a known selective COX-2 inhibitor (e.g., Celecoxib) or COX-1 inhibitor (e.g., SC-560).

-

Test Wells: Add diluted test compounds.

-

-

Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, COX Probe, diluted Cofactor, and either COX-1 or COX-2 enzyme.

-

Reaction Initiation: Add the Reaction Mix to all wells. To initiate the reaction, add the diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

-

Measurement: Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.[15]

-

Data Analysis:

-

Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

-

Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Caption: Workflow for In Vitro Fluorometric COX Inhibition Assay.

Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can penetrate cell membranes and inhibit COX-2 activity in a more complex biological environment.

This assay measures the ability of a compound to inhibit the production of PGE2 in cells where COX-2 expression has been induced by an inflammatory stimulus.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds and reference inhibitors

-

MTT or similar reagent for cell viability assessment

-

PGE2 Immunoassay Kit (ELISA or HTRF)

-

24- or 96-well cell culture plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells at a suitable density (e.g., 2.5 x 10^5 cells/mL) and allow them to adhere overnight.[16]

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or reference inhibitors for a defined period (e.g., 1-2 hours).

-

COX-2 Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce COX-2 expression and subsequent PGE2 production. Incubate for 24 hours.[16]

-

Supernatant Collection: After incubation, collect the cell culture supernatant. Centrifuge to remove any cellular debris.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA or HTRF kit, following the manufacturer's protocol.

-

Cell Viability Assay: Treat the remaining cells with an MTT reagent to assess whether the observed inhibition of PGE2 is due to enzyme inhibition rather than cytotoxicity.

-

Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Caption: Workflow for Cell-Based PGE2 Inhibition Assay.

The WBA is a highly relevant ex vivo system that measures COX inhibition in a physiological environment, accounting for protein binding and cell interactions.[3][17][18] It assesses COX-1 activity via thromboxane B2 (TxB2) production in platelets and COX-2 activity via PGE2 production in LPS-stimulated monocytes.

Materials:

-

Freshly drawn human blood (heparinized)

-

Lipopolysaccharide (LPS)

-

Test compounds and reference inhibitors

-

96-well plates

-

TxB2 and PGE2 Immunoassay Kits (ELISA or RIA)

Procedure:

-

For COX-1 Activity:

-

Aliquot fresh whole blood into a 96-well plate.

-

Add test compounds at various concentrations and incubate (e.g., 60 minutes at 37°C).

-

Allow blood to clot to stimulate TxB2 production by platelets.

-

Centrifuge the plate, collect the serum/plasma, and measure TxB2 concentration.

-

-

For COX-2 Activity:

-

Aliquot fresh whole blood into a 96-well plate.

-

Add test compounds and LPS (e.g., 10 µg/mL) to induce COX-2 in monocytes.

-

Incubate for 24 hours at 37°C.[4]

-

Centrifuge the plate, collect the plasma, and measure PGE2 concentration.

-

-

Data Analysis:

-

Calculate the percent inhibition of TxB2 (COX-1) and PGE2 (COX-2) production.

-

Determine IC50 values for each isoform and calculate the selectivity index.

-

Data Presentation and Interpretation

Quantitative data from screening assays should be organized systematically to allow for clear comparison between novel compounds and established reference drugs.

Table 1: In Vitro Enzymatic Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Novel Cmpd 1 | 25.5 | 0.15 | 170 |

| Novel Cmpd 2 | >100 | 0.09 | >1111 |

| Novel Cmpd 3 | 5.2 | 1.8 | 2.9 |

| Celecoxib | 13.02 | 0.49 | 26.6[13] |

| Rofecoxib | >100 | 0.05 | >2000 |

| Indomethacin | 0.05 | 0.9 | 0.06 |

A higher Selectivity Index indicates greater selectivity for COX-2.

Table 2: Cell-Based Inhibition Data (LPS-Stimulated RAW 264.7 Cells)

| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity (CC50) (µM) | Therapeutic Index (CC50 / IC50) |

| Novel Cmpd 1 | 0.45 | >100 | >222 |

| Novel Cmpd 2 | 0.21 | >100 | >476 |

| Novel Cmpd 3 | 3.5 | 85 | 24.3 |

| Celecoxib | 0.3 | >100 | >333 |

| Indomethacin | 0.1 | 75 | 750 |

A higher Therapeutic Index indicates a better safety profile in the cellular context.

This structured approach to screening, from purified enzymes to cell-based models, provides a robust dataset for identifying and characterizing promising novel COX-2 inhibitors for further preclinical and clinical development.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. pnas.org [pnas.org]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach [mdpi.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Cyclooxygenase-2 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, swelling, and fever. Unlike its constitutively expressed counterpart, COX-1, COX-2 is inducible, with its expression significantly upregulated by pro-inflammatory stimuli. This differential expression makes COX-2 a key target for anti-inflammatory therapies. This guide provides an in-depth overview of the role of COX-2 in inflammatory pathways, including its regulation, downstream signaling, and the methodologies used to study its function. Quantitative data on inhibitor efficacy and enzyme kinetics are presented for comparative analysis, and key signaling and experimental workflows are visualized to facilitate understanding.

Introduction to Cyclooxygenase Isoforms

There are two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins.[1] While both enzymes perform the same catalytic function, their expression, regulation, and physiological roles are distinct.

-

COX-1: Is a constitutive enzyme expressed in most tissues.[2] It is involved in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[1]

-

COX-2: Is an inducible enzyme, with low basal expression in most tissues.[2] Its expression is rapidly and robustly upregulated in response to a wide range of pro-inflammatory stimuli, including cytokines and growth factors.[3] COX-2 is the primary source of prostaglandins that mediate inflammation and pain.[1]

This inducible nature of COX-2 is the basis for the development of selective COX-2 inhibitors, which aim to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[4]

Regulation of COX-2 Expression

The expression of the PTGS2 gene, which encodes for COX-2, is tightly controlled at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation

The induction of COX-2 gene expression is a complex process involving multiple signaling pathways and transcription factors that bind to specific regulatory elements in the PTGS2 promoter.[5]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and a key regulator of COX-2 expression.[6][7] Pro-inflammatory cytokines like TNF-α and IL-1β activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, allowing the NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and bind to κB sites in the COX-2 promoter, thereby initiating transcription.[6][7][8]

-

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38, ERK1/2, and JNK cascades, are also crucial for COX-2 induction.[9] Inflammatory stimuli activate these kinase cascades, leading to the phosphorylation and activation of various transcription factors, such as CREB and AP-1 (a dimer of c-Fos and c-Jun), which then bind to their respective response elements in the COX-2 promoter to drive gene expression.[3][10] The p38 MAPK pathway, in particular, has been shown to be essential for cytokine-induced COX-2 expression.[9][11]

Post-Transcriptional Regulation

Post-transcriptional mechanisms play a significant role in controlling the levels of COX-2 protein by modulating the stability and translation of its mRNA. The 3'-untranslated region (3'UTR) of the COX-2 mRNA contains conserved AU-rich elements (AREs) that are critical for this regulation.[1][4][12] These AREs serve as binding sites for RNA-binding proteins that can either promote mRNA degradation or enhance its stability and translation.[13] This rapid turnover of COX-2 mRNA allows for a transient and tightly controlled inflammatory response.[12]

COX-2 Downstream Signaling: The Prostaglandin E2 Pathway

Once expressed, COX-2 catalyzes the conversion of arachidonic acid to PGH2. PGH2 is then converted to various bioactive prostanoids by specific synthases.[14] Prostaglandin E2 (PGE2) is a major product of the COX-2 pathway in inflammation and exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] These receptors are differentially expressed on various cell types and couple to distinct intracellular signaling pathways, leading to a wide range of physiological and pathological effects.

-

EP1 Receptor: Couples to Gq, leading to an increase in intracellular calcium levels.[15]

-

EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[2][16] This in turn activates Protein Kinase A (PKA).[16] The EP2 and EP4 receptors are critical mediators of PGE2-driven inflammation.[14][16]

-

EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[15]

The activation of these signaling pathways by PGE2 contributes to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain sensitization.

Quantitative Data

Inhibitor Potency

The efficacy of various non-steroidal anti-inflammatory drugs (NSAIDs) is often quantified by their half-maximal inhibitory concentration (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| Etoricoxib | 13.9 | 0.13 | 106 |

| Rofecoxib | 18.8 | 0.53 | 35.5 |

| Valdecoxib | 3.3 | 0.11 | 30 |

| Celecoxib | 5.0 | 0.66 | 7.6 |

| Nimesulide | - | - | 7.3 |

| Meloxicam | 4.0 | 2.0 | 2.0 |

| Diclofenac | 0.6 | 0.2 | 3.0 |

| Ibuprofen | 13 | 370 | 0.04 |

| Naproxen | 8.7 | 5.2 | 1.67 |

| Indomethacin | 0.04 | 1.0 | 0.04 |

| SC-560 | 0.009 | 6.3 | 0.0014 |

| NS-398 | 75 | 1.77 | 42.4 |

| Data compiled from multiple sources.[17][18][19][20] |

Enzyme Kinetics

The Michaelis-Menten constants (Km and Vmax) describe the kinetics of an enzyme-catalyzed reaction. Km represents the substrate concentration at which the reaction rate is half of Vmax, which is the maximum rate of the reaction.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

| Ovine COX-1 | Arachidonic Acid | 5.2 | 40 |

| Murine COX-2 | Arachidonic Acid | 8.1 | 300 |

| Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.[21] |

COX-2 Expression in Inflammatory Disease

Studies have shown significantly elevated levels of COX-2 in the synovial tissues and fluid of patients with inflammatory arthritis, such as rheumatoid arthritis (RA) and osteoarthritis (OA).[22][23]

| Condition | Tissue/Fluid | Fold Increase in COX-2 mRNA (vs. Normal) |

| Osteoarthritis (OA) | Synovial Cells | Significantly elevated (P < 0.05) |

| Rheumatoid Arthritis (RA) | Synovial Cells | Significantly elevated (P < 0.05) |

| Data from a study comparing COX-2 expression in OA and RA patients.[22][24] |

Experimental Protocols

COX-2 Activity Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2. The protocol is adapted from commercially available kits.[25][26][27]

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

NaOH

-

COX-2 Enzyme (human recombinant)

-

Selective COX-2 inhibitor (e.g., Celecoxib) for control

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw the COX-2 enzyme on ice immediately before use.

-

Reaction Setup:

-

For each sample and control, prepare duplicate wells: one for total activity and one for inhibited activity.

-

To the "inhibited" wells, add the selective COX-2 inhibitor. To the "total activity" wells, add the vehicle (e.g., DMSO).

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the Reaction Mix to each well.

-

Add the sample or purified COX-2 enzyme to the appropriate wells.

-

-

Initiate Reaction: Add the arachidonic acid solution to all wells simultaneously using a multichannel pipette to start the reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with readings every 15-30 seconds.

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for both total and inhibited reactions.

-

The COX-2 specific activity is the difference between the total activity and the activity in the presence of the selective inhibitor.

-

Quantitative RT-PCR for COX-2 mRNA

This protocol outlines the steps for quantifying the relative expression of COX-2 mRNA in cells or tissues.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (SYBR Green or probe-based)

-

Forward and reverse primers for human COX-2 (PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either COX-2 or the housekeeping gene, and cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both COX-2 and the housekeeping gene for each sample.

-

Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing the COX-2 Ct values to the housekeeping gene Ct values and comparing to a control sample.

-

Western Blot for COX-2 Protein

This protocol describes the detection and semi-quantification of COX-2 protein in cell or tissue lysates.[28][29]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against COX-2

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size. Purified COX-2 protein can be run as a positive control.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The expected molecular weight of COX-2 is approximately 70-72 kDa.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the COX-2 signal to the loading control signal.

Visualizations

Signaling Pathways

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflows

Caption: Experimental workflows for studying COX-2 expression.

Conclusion

COX-2 plays a central and tightly regulated role in the inflammatory process. Its inducible nature makes it an attractive therapeutic target for the management of a wide range of inflammatory conditions. A thorough understanding of the signaling pathways that govern its expression and the downstream effects of its enzymatic products is essential for the development of novel and more effective anti-inflammatory drugs. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted role of COX-2 in health and disease.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Dysregulated post-transcriptional control of COX-2 gene expression in cancer. | Semantic Scholar [semanticscholar.org]

- 5. PharmGKB summary: very important pharmacogene information for PTGS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear factor-kappaB regulates cyclooxygenase-2 expression and cell proliferation in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 is a neuronal target gene of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. P38 MAPK mediates COX-2 gene expression by corticosterone in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK/ERK signal pathway involved expression of COX-2 and VEGF by IL-1β induced in human endometriosis stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Post-transcriptional control of cyclooxygenase-2 gene expression. The role of the 3'-untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Posttranscriptional Regulation of Cyclooxygenase 2 Expression in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. documentsdelivered.com [documentsdelivered.com]

- 16. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Differential expression of COX-2 in osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detection of COX-1 and COX-2 isoforms in synovial fluid cells from inflammatory joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. geneticsmr.com [geneticsmr.com]

- 25. abcam.com [abcam.com]

- 26. assaygenie.com [assaygenie.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Technical Guide: Target Validation of Cyclooxygenase-2 (COX-2) Inhibitors in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth technical guide on the core principles and methodologies for the cellular target validation of Cyclooxygenase-2 (COX-2) inhibitors. While this guide is broadly applicable, it will use the hypothetical inhibitor "Cox-2-IN-27" for illustrative purposes.

Introduction to COX-2 as a Therapeutic Target

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] Unlike the constitutively expressed COX-1 isoform that plays a role in gastrointestinal lining protection and platelet function, COX-2 is primarily upregulated at sites of inflammation.[1][3] This differential expression makes COX-2 an attractive target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1] Overexpression of COX-2 has also been implicated in the progression of various cancers, expanding its relevance as a therapeutic target.[4][5]

Target validation of a novel COX-2 inhibitor, such as the hypothetical "this compound," in cellular models is a critical step in the drug discovery process. This involves a series of experiments designed to confirm that the compound engages with its intended target (COX-2) in a cellular context and elicits the expected downstream biological effects.

COX-2 Signaling Pathway

The primary function of COX-2 is to catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[6] PGH2 is then further metabolized by various synthases into a range of biologically active prostaglandins, most notably prostaglandin E2 (PGE2).[7][8] PGE2 can then bind to its G-protein coupled receptors (EP1-4) on the cell surface, activating multiple downstream signaling cascades that contribute to inflammation and cancer progression. These pathways include:

-

PI3K/AKT Pathway: Promotes cell survival and proliferation.[9]

-

Ras-MAPK/ERK Pathway: Also involved in cell survival and proliferation.[9]

-

β-catenin Pathway: Can be activated by PGE2 signaling, contributing to a progenitor cell phenotype in some cancers.[7][9]

-

NF-κB Pathway: A key regulator of inflammation and cell survival.[7]

An effective COX-2 inhibitor is expected to block the production of these prostaglandins, thereby attenuating the activation of these downstream pathways.

Caption: Overview of the COX-2 signaling cascade.

Experimental Workflow for Target Validation

A logical and stepwise experimental workflow is crucial for the robust validation of a COX-2 inhibitor. The following diagram outlines a typical workflow.

Caption: A typical experimental workflow for COX-2 inhibitor validation.

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are protocols for key experiments in the target validation of a COX-2 inhibitor.

Cell Culture and COX-2 Induction

-

Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or human lung carcinoma cells (A549) are commonly used as they can be induced to express high levels of COX-2.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

COX-2 Induction: To induce COX-2 expression, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing an inflammatory stimulus such as lipopolysaccharide (LPS) (1 µg/mL) or interleukin-1β (IL-1β) (10 ng/mL) for 12-24 hours prior to inhibitor treatment.

Western Blot Analysis for Protein Expression

-

Purpose: To confirm the induction of COX-2 and to assess the effect of the inhibitor on downstream signaling proteins (e.g., p-AKT, p-ERK).

-

Protocol:

-

After treatment with the inducer and/or inhibitor, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against COX-2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To directly measure the enzymatic activity of COX-2 in a cellular context by quantifying its product, PGE2.

-

Protocol:

-

Cells are seeded in multi-well plates and COX-2 expression is induced.

-

Cells are then treated with various concentrations of "this compound" or a vehicle control for a defined period (e.g., 2-4 hours).

-

The cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

-

Data is plotted as PGE2 concentration versus inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

-

Cell Viability and Proliferation Assay (e.g., MTT or WST-1 Assay)

-

Purpose: To assess the functional consequences of COX-2 inhibition on cell proliferation.

-

Protocol:

-

Cells are seeded in 96-well plates and treated with various concentrations of "this compound" for 24, 48, and 72 hours.

-

At each time point, MTT or WST-1 reagent is added to the wells and incubated according to the manufacturer's protocol.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables are examples of how to present data for the hypothetical "this compound."

Table 1: In Vitro Inhibitory Activity of this compound against PGE2 Production

| Cell Line | Treatment | IC50 (nM) |

| HT-29 | LPS-induced | 50 |

| A549 | IL-1β-induced | 75 |

Table 2: Selectivity of this compound for COX-2 over COX-1

| Enzyme | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| COX-1 | 5000 | 100 |

| COX-2 | 50 |

Table 3: Effect of this compound on Cell Proliferation (72h treatment)

| Cell Line | IC50 (µM) |

| HT-29 | 10 |

| A549 | 15 |

Table 4: Downstream Signaling Modulation by this compound (1 µM) in HT-29 Cells

| Protein | % Inhibition of Phosphorylation |

| p-AKT | 65 |

| p-ERK | 70 |

(Note: The data presented in these tables is for illustrative purposes only.)

Conclusion

The successful target validation of a COX-2 inhibitor in cellular models requires a multi-faceted approach. This involves confirming target engagement through direct measurement of the enzyme's product, assessing the impact on downstream signaling pathways, and demonstrating the expected functional cellular consequences. The methodologies and workflow outlined in this guide provide a robust framework for researchers to validate novel COX-2 inhibitors and advance their development as potential therapeutic agents.

References

- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 8. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

A Comprehensive Pharmacological Profile of Selective COX-2 Inhibitors: A Technical Guide

This technical guide provides an in-depth exploration of the pharmacological properties of selective cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of their mechanism of action, pharmacokinetics, pharmacodynamics, associated experimental protocols, and clinical implications.

Introduction: The Rationale for COX-2 Selectivity

Nonsteroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation. Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal lining and maintain normal physiological functions.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as pro-inflammatory cytokines and growth factors.[1][2]

This distinction led to the development of selective COX-2 inhibitors, also known as "coxibs." The primary goal was to create anti-inflammatory agents with efficacy comparable to traditional NSAIDs but with a reduced risk of gastrointestinal adverse effects, which are primarily attributed to the inhibition of COX-1.[3][4][5] This guide focuses on the key members of this class, including celecoxib, the only coxib currently available in the United States, and others like rofecoxib, etoricoxib, and valdecoxib, which have been pivotal in understanding the class effects.[6][7]

Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis

The COX enzyme is responsible for converting arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[8][9] PGH2 is then further metabolized by various synthases into a range of prostanoids, including prostaglandins (PGE2, PGI2, PGD2, PGF2α) and thromboxane A2 (TXA2).[8][10] These molecules are key mediators of inflammation, pain, and fever.[11]

Selective COX-2 inhibitors possess a chemical structure that allows them to preferentially bind to the active site of the COX-2 enzyme, which is slightly larger and more accommodating than the active site of COX-1.[12] This selective binding blocks the synthesis of prostaglandins that are central to the inflammatory cascade, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[6] By having minimal impact on COX-1, these drugs are designed to preserve the production of gastroprotective prostaglandins.[4]

Pharmacodynamics: Systemic Effects of COX-2 Inhibition

The selective inhibition of COX-2 leads to a range of physiological effects, some of which are beneficial while others contribute to significant adverse events.

-

Anti-inflammatory and Analgesic Effects: By blocking COX-2 mediated prostaglandin synthesis at sites of inflammation, coxibs effectively reduce pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[13]

-

Cardiovascular Effects: A major concern with selective COX-2 inhibitors is the increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke.[6][7] This is believed to result from an imbalance between two key prostanoids:

-

Prostacyclin (PGI2): Primarily synthesized via COX-2 in the endothelial cells of blood vessels, PGI2 is a potent vasodilator and inhibitor of platelet aggregation.

-

Thromboxane A2 (TXA2): Primarily synthesized via COX-1 in platelets, TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By selectively inhibiting COX-2, coxibs suppress the production of vasoprotective PGI2 without affecting the pro-thrombotic TXA2, potentially shifting the homeostatic balance towards a prothrombotic state.[3][5][12] This concern led to the voluntary withdrawal of rofecoxib from the market.[6]

-

-

Renal Effects: COX-2 is constitutively expressed in the kidney and plays a role in regulating renal blood flow and sodium excretion. Inhibition of COX-2 can lead to sodium and fluid retention, edema, and hypertension, similar to traditional NSAIDs.[8][12]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of selective COX-2 inhibitors vary, influencing their dosing regimens and clinical use. All are well-absorbed after oral administration and are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.

Table 1: Comparative Pharmacokinetic Parameters of Selective COX-2 Inhibitors

| Parameter | Celecoxib | Rofecoxib | Etoricoxib | Valdecoxib |

| Oral Bioavailability | 20-40%[13] | ~93%[14][15] | ~100%[16][17] | ~83%[18][19] |

| Time to Peak (Tmax) | 2-4 hours[20] | 1-3 hours[14] | ~1 hour[17][21] | ~3 hours[19] |

| Protein Binding | ~97%[22] | ~87%[14] | ~92%[16] | ~98%[19] |

| Elimination Half-life (t½) | ~11 hours[20] | ~17 hours[14] | ~20-22 hours[21][23] | ~7-8 hours[18][24] |

| Primary Metabolic Pathway | CYP2C9[20][25] | CYP3A4, CYP1A2[26] | CYP3A4[21] | CYP3A4, CYP2C9[19] |

| Excretion | Feces and urine (as metabolites)[20][25] | Primarily urine (as metabolites)[14] | Primarily urine (70%), feces (20%)[16][23] | Primarily urine (~70%)[18] |

-

Celecoxib: Absorption is moderate, and taking it with a high-fat meal can delay the time to peak concentration.[22] It is primarily metabolized by CYP2C9, and genetic variations in this enzyme can affect drug exposure.[25] Less than 3% of the drug is excreted unchanged.[25]

-

Rofecoxib: This drug has high bioavailability and an elimination half-life that supports once-daily dosing.[27] Metabolism is complex and occurs predominantly in the liver.[26]

-

Etoricoxib: It is rapidly and well-absorbed, with food having no significant effect on the extent of absorption.[16][17] The long half-life allows for once-daily administration.[21] Metabolism is mainly via CYP3A4.[21]

-

Valdecoxib: Valdecoxib is well-absorbed orally and is extensively metabolized by both CYP enzymes and glucuronidation.[19] Very little of the parent drug is excreted unchanged, indicating that renal clearance is not a major route of elimination.[24]

Key Experimental Protocols

The selectivity of COX-2 inhibitors is a critical parameter determined through various in vitro and ex vivo assays.

This type of assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes. It is a fundamental tool for initial screening and for determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Detailed Methodology:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and a chromogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[28]

-

Inhibitor Incubation: Add varying concentrations of the test compound (e.g., celecoxib) to the reaction mixture and pre-incubate with the enzyme for a specified time to allow for binding.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: The COX enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2.[28] The peroxidase activity of COX, using the chromogenic co-substrate, generates a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.[29]

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

The WBA is a more physiologically relevant ex vivo model because it accounts for factors like plasma protein binding and cell penetration.[30][31] It measures the inhibition of COX-1 in platelets and COX-2 in monocytes after induction.

Detailed Methodology:

-

Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.

-

Inhibitor Incubation: Aliquot the blood and incubate with various concentrations of the test compound for a set period (e.g., 1 hour) at 37°C.

-

COX-1 Activity (Platelets): Allow an aliquot of the blood to clot, which triggers platelet aggregation and subsequent COX-1-mediated synthesis of Thromboxane B2 (TXB2, a stable metabolite of TXA2).

-

COX-2 Activity (Monocytes): To another aliquot, add an inflammatory stimulus like lipopolysaccharide (LPS) and incubate (e.g., for 24 hours) to induce COX-2 expression in monocytes. This leads to the production of PGE2.[32]

-

Sample Processing: Centrifuge the samples to separate the serum (for TXB2) or plasma (for PGE2).

-

Quantification: Measure the concentrations of TXB2 and PGE2 using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Determine the IC50 values for the inhibition of TXB2 (COX-1 activity) and PGE2 (COX-2 activity) to calculate the selectivity of the compound in a whole blood matrix.

Clinical Considerations and Adverse Effects

While developed to improve gastrointestinal safety, the use of selective COX-2 inhibitors is tempered by a distinct profile of potential adverse effects.

Table 2: Summary of Adverse Effects of Selective COX-2 Inhibitors

| System | Common Adverse Effects | Serious Adverse Effects |

| Gastrointestinal | Dyspepsia, abdominal pain, nausea, diarrhea[33] | Ulcers, bleeding, perforation (risk is lower than traditional NSAIDs but still present)[33][34] |

| Cardiovascular | Peripheral edema, hypertension[7][8] | Myocardial infarction, stroke, thrombotic events[6][7] |

| Renal | Fluid retention[33] | Impaired renal function, congestive heart failure[8][12] |

| Hypersensitivity | Rash[33] | Serious skin reactions (e.g., Stevens-Johnson syndrome), anaphylaxis (especially in patients with sulfonamide allergy for celecoxib)[33] |

The cardiovascular risks associated with rofecoxib and valdecoxib led to their withdrawal from the market.[6][7] For celecoxib, the FDA has issued a boxed warning highlighting the potential for increased risk of serious cardiovascular and gastrointestinal events.[6] The lowest effective dose should be used for the shortest duration possible to mitigate these risks.[33]

Conclusion

Selective COX-2 inhibitors represent a significant pharmacological advancement, offering effective anti-inflammatory and analgesic action with a reduced incidence of certain gastrointestinal complications compared to traditional NSAIDs. However, their pharmacological profile is complex. The mechanism that confers gastrointestinal benefits—selective COX-2 inhibition—is also responsible for a heightened risk of cardiovascular thrombotic events by disrupting the balance between prostacyclin and thromboxane A2. A thorough understanding of their mechanism, pharmacokinetics, and potential for adverse effects is crucial for their safe and effective use in clinical practice and for guiding the development of future anti-inflammatory therapies.

References

- 1. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of selective inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Adverse Effects of COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 12. COX-2 inhibitors: pharmacological data and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rofecoxib - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. verification.fda.gov.ph [verification.fda.gov.ph]

- 18. go.drugbank.com [go.drugbank.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. tandfonline.com [tandfonline.com]

- 24. Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ClinPGx [clinpgx.org]

- 26. ClinPGx [clinpgx.org]

- 27. Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]

- 34. Adverse reactions of selective cyclooxygenase-2 (COX-2) inhibitors [cadrj.com]

In Silico Modeling of Cox-2-IN-27 Binding to COX-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the binding of a novel selective inhibitor, Cox-2-IN-27, to the cyclooxygenase-2 (COX-2) enzyme. This document outlines the computational methodologies, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows. The insights derived from these computational studies are pivotal for understanding the molecular basis of this compound's potency and selectivity, thereby accelerating its development as a potential therapeutic agent.

Introduction to COX-2 and Its Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] Unlike the constitutively expressed COX-1 isoform that plays a role in physiological functions, COX-2 is upregulated in response to inflammatory stimuli and in various pathological conditions, including cancer.[4][5] Therefore, selective inhibition of COX-2 over COX-1 is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][6][7]

This compound has been identified as a promising selective COX-2 inhibitor. To elucidate its mechanism of action at the molecular level, a series of in silico modeling techniques, including molecular docking and molecular dynamics simulations, have been employed. These computational approaches provide valuable insights into the binding mode, affinity, and stability of the this compound/COX-2 complex.

The COX-2 Signaling Pathway

The expression of COX-2 is regulated by a complex network of signaling pathways, often activated by pro-inflammatory stimuli, growth factors, and oncogenes.[4][8] Understanding this pathway is crucial for contextualizing the therapeutic effects of COX-2 inhibitors.

Caption: The COX-2 signaling pathway, illustrating the upstream regulators and downstream effects, and the point of intervention by this compound.

In Silico Methodologies

A multi-step computational workflow was implemented to model the interaction between this compound and the human COX-2 enzyme.

Caption: A streamlined workflow of the in silico modeling process for this compound binding to COX-2.

Experimental Protocols

Protein Preparation: The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB ID: 5KIR).[9] The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger, LLC). This process involved the removal of water molecules and heteroatoms, the addition of hydrogen atoms, and the assignment of protonation states at a physiological pH of 7.4. The structure was then energy minimized using the OPLS3e force field.

Ligand Preparation: The 2D structure of this compound was sketched and converted to a 3D conformation. The ligand was prepared using LigPrep (Schrödinger, LLC) to generate the correct ionization states and tautomers at pH 7.4 ± 0.5. The geometry of the ligand was optimized using the OPLS3e force field.

Molecular Docking: Molecular docking simulations were performed using AutoDock Vina to predict the binding pose of this compound within the active site of COX-2.[10] The grid box for docking was centered on the co-crystallized ligand in the original PDB structure to encompass the entire active site. The docking protocol was validated by redocking the native ligand, and the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose was calculated to be less than 2.0 Å, confirming the reliability of the docking parameters.[10]

Molecular Dynamics Simulation: The best-ranked docked complex of this compound and COX-2 was subjected to a 100-nanosecond molecular dynamics (MD) simulation using GROMACS. The system was solvated in a cubic box with TIP3P water molecules, and counter-ions were added to neutralize the system. The AMBER99SB-ILDN force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligand. The system was first minimized and then equilibrated under NVT and NPT ensembles before the production run.

Binding Free Energy Calculation: The binding free energy of the this compound/COX-2 complex was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method on the trajectories obtained from the MD simulation.[11] This method provides a more accurate estimation of the binding affinity by considering the solvent effects.

Quantitative Data Summary